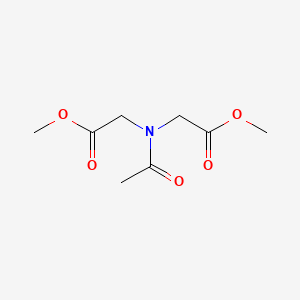

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester

Übersicht

Beschreibung

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester, also known as ACEMETH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACEMETH is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Heterocyclic System Synthesis

- Synthesis of heterocyclic systems: Derivatives of the compound have been used in the preparation of heterocyclic systems, including the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their role as versatile reagents in organic synthesis (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Building Blocks for Piperidine Derivatives

- Preparation of polyfunctionalized piperidine derivatives: The compound's derivatives have been employed in copper-catalyzed reactions to introduce methoxycarbonyl methyl groups into pyridines, providing a pathway to synthesize new piperidine derivatives with unconventional substitution patterns (S. Crotti, F. Berti, & M. Pineschi, 2011).

Functionalization of Proteins for Chemotaxis Studies

- Isolation from chemotaxis-involved proteins: A specific derivative, glutamic acid methyl ester, was isolated from an Escherichia coli protein involved in chemotaxis, indicating the compound's potential involvement or utility in studying biochemical pathways and protein modifications (S. J. Kleene, M. Toews, & J. Adler, 1977).

Understanding Chemical Bonding and Rotational Barriers

- Chemical bonding and rotational barriers: Research into derivatives of acetic acid and related esters, including the compound , helps elucidate the nature of chemical bonding, rotational barriers adjacent to double bonds, and the factors influencing carbonyl group geometry. This fundamental research aids in understanding the chemical behavior of esters and amides (K. B. Wiberg & K. Laidig, 1987).

Eigenschaften

IUPAC Name |

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-6(10)9(4-7(11)13-2)5-8(12)14-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQUYWATETZECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279395 | |

| Record name | Dimethyl 2,2'-(acetylazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Acetyl-methoxycarbonylmethyl-amino)-acetic acid methyl ester | |

CAS RN |

5410-10-6 | |

| Record name | 5410-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-(acetylazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

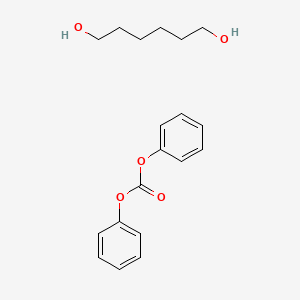

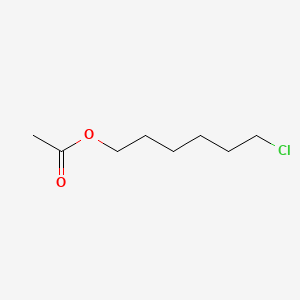

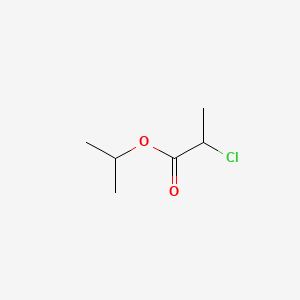

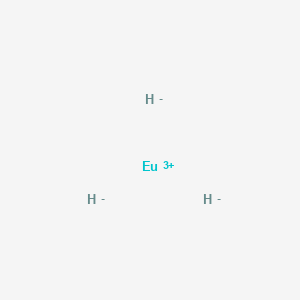

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)